Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is a chemical compound characterized by its complex structure and potential applications in various scientific fields. This compound belongs to the class of esters, which are formed through the reaction of an acid and an alcohol. Specifically, it is derived from the esterification of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoic acid with methanol.
This compound can be synthesized from readily available starting materials, often utilizing established synthetic pathways in organic chemistry. It is not commonly found in nature but is produced for research and industrial purposes.
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is classified as:
The synthesis of methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate typically involves several steps:
In an industrial context, continuous flow reactors may be used to enhance efficiency and yield during production. The choice of solvents and reaction conditions can significantly impact the outcome of the synthesis.
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate features a complex molecular structure that includes:
The structural representation can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate |
InChI Key | IPDJVTAZUSRWLR-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC=C(C=C2)Cl |
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo several significant chemical reactions:
The specific conditions for these reactions, such as temperature, solvent selection, and catalysts, play crucial roles in determining the efficiency and selectivity of the reactions.
The mechanism of action for methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with biological targets. This compound may bind to specific enzymes or receptors, modulating their activity due to its structural features:
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate exhibits various physical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include reactivity patterns typical of esters, such as susceptibility to hydrolysis and participation in substitution reactions.
Methyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has potential applications in several scientific fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3